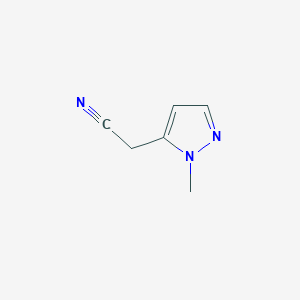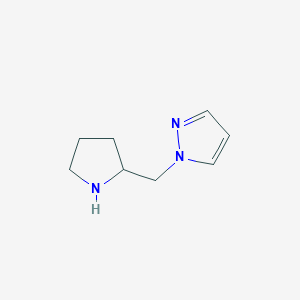
2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile
Descripción general
Descripción
The compound 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. While the specific compound of interest is not directly synthesized or analyzed in the provided papers, related compounds with pyrazole rings and acetonitrile groups have been studied, which can offer insights into the chemistry of such structures.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multi-component reactions that can be performed under catalyst-free conditions or with the aid of a catalyst. For instance, a four-component reaction in water without a catalyst was used to synthesize 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives, indicating that similar conditions could potentially be applied to synthesize the compound of interest . Additionally, a sequential one-pot, four-component condensation reaction was employed to create 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles, showcasing the versatility of pyrazole chemistry .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of the pyrazole ring, which can be functionalized at various positions to yield a wide array of compounds with diverse properties. The presence of the acetonitrile group in the compound of interest suggests a nitrile functionality, which is known for its reactivity and ability to participate in further chemical transformations.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, expanding their utility in medicinal chemistry and materials science. For example, the synthesis of novel benzopyrimido[2,1-b][1,3]thiazol-4-yliden)acetonitrile derivatives involved a ring transformation reaction, demonstrating the reactivity of the acetonitrile group in ring formation . Furthermore, the reactivity of the pyrazole ring allows for the creation of complex molecules with potential biological activities, as seen in the synthesis of glycosidase inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives like 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile are influenced by the substituents attached to the pyrazole ring and the acetonitrile group. These properties can include solubility in various solvents, melting points, and stability. The presence of the acetonitrile group can also affect the compound's dipole moment and reactivity. Although the specific properties of 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile are not detailed in the provided papers, the studies on related compounds suggest that such derivatives can exhibit significant biological activities, such as glycosidase inhibitory activity, which could be relevant for therapeutic applications .
Aplicaciones Científicas De Investigación
-
Medicinal Chemistry and Drug Discovery
- Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are an important class of compounds for drug development .
- Pyrazole derivatives have demonstrated numerous biological activities such as antituberculosis, antimicrobial, antifungal, and anti-inflammatory .
- The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system .
- The results of these applications have shown that pyrazole derivatives can be effective in treating various diseases .
-
Agrochemistry
-
Coordination Chemistry
-
Organometallic Chemistry
-
Pharmaceutical Industry
- Pyrazole derivatives, such as 2-(5-methyl-1H-pyrazol-1-yl)acetamide, have been studied for their potential as androgen receptor antagonists . This is particularly relevant in the context of prostate cancer therapy .
- The methods of application involve the design and synthesis of a series of 2-(5-methyl-1H-pyrazol-1-yl)acetamide derivatives, followed by evaluation of their biological activities .
- Some compounds in this series showed higher anti-proliferative activity against LNCaP cells than Bicalutamide .
-
Chemical Industry
-
Antileishmanial and Antimalarial Applications
-
NAMPT Activation
Propiedades
IUPAC Name |
2-(2-methylpyrazol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-9-6(2-4-7)3-5-8-9/h3,5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXBEBZQSMLHTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile | |
CAS RN |
1071814-43-1 | |
| Record name | 2-(1-methyl-1H-pyrazol-5-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1327084.png)
![4-[(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327085.png)
![{2-[1-(Phenylsulfonyl)piperidin-4-yl]ethyl}amine hydrochloride](/img/structure/B1327092.png)
![[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]acetic acid](/img/structure/B1327093.png)
![Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327097.png)
![tert-butyl 3-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327099.png)
![Ethyl 5-{[(4-methylphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327100.png)
![{1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B1327102.png)
![5-tert-butyl 3-ethyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B1327104.png)
![N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B1327105.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B1327108.png)

![[(3-Isopropylisoxazol-5-yl)methyl]methylamine](/img/structure/B1327110.png)
